2-(naphtho[1,2-d][1,3]thiazol-2-yl)-2-nitro-1H-indene-1,3(2H)-dione
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Overview
Description
2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROINDENE-1,3-DIONE is a complex organic compound that belongs to the class of naphthothiazoles This compound is characterized by the presence of a naphtho[1,2-d][1,3]thiazole moiety attached to a nitroindene-1,3-dione structure
Preparation Methods
The synthesis of 2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROINDENE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in the presence of a base, followed by cyclization with phosphorus pentasulfide to form the thiazole ring. The final step involves nitration to introduce the nitro group .
Chemical Reactions Analysis
2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROINDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common reagents and conditions used in these reactions include acidic or basic media, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROINDENE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROINDENE-1,3-DIONE involves its interaction with specific molecular targets. For example, it activates small-conductance (KCa2.1-2.3) and intermediate-conductance (KCa3.1) calcium-activated potassium channels, which play a critical role in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells . This activation leads to various physiological effects, including the potentiation of endothelium-derived hyperpolarizing factor response and lowering of blood pressure.
Comparison with Similar Compounds
2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROINDENE-1,3-DIONE can be compared with other similar compounds, such as:
Naphtho[1,2-d]thiazol-2-ylamine (SKA-31): This compound also activates potassium channels but has different potency and selectivity profiles.
2-aminonaphtho[1,2-d]thiazole: Another related compound with similar structural features but different biological activities.
The uniqueness of 2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROINDENE-1,3-DIONE lies in its specific combination of a naphthothiazole moiety with a nitroindene-1,3-dione structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H10N2O4S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-benzo[e][1,3]benzothiazol-2-yl-2-nitroindene-1,3-dione |
InChI |
InChI=1S/C20H10N2O4S/c23-17-13-7-3-4-8-14(13)18(24)20(17,22(25)26)19-21-16-12-6-2-1-5-11(12)9-10-15(16)27-19/h1-10H |
InChI Key |
YHNCGSAZKXWOOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C4(C(=O)C5=CC=CC=C5C4=O)[N+](=O)[O-] |
Origin of Product |
United States |
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